molecular formula C10H15NO B13226255 N-Ethyl-2-methoxy-5-methylaniline

N-Ethyl-2-methoxy-5-methylaniline

Cat. No.: B13226255
M. Wt: 165.23 g/mol
InChI Key: YFUZGYMEYDWBTN-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-5-methylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to an aniline ring. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-5-methylaniline with ethyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of nitroarene precursors followed by alkylation. For instance, 2-methoxy-5-methyl nitrobenzene can be reduced to the corresponding aniline derivative, which is then alkylated with ethyl halides to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Ethyl-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

N-Ethyl-2-methoxy-5-methylaniline can be compared with other similar compounds such as:

    2-Methoxy-5-methylaniline: Lacks the ethyl group, which may affect its reactivity and applications.

    N-Methyl-2-methoxy-5-methylaniline: Contains a methyl group instead of an ethyl group, leading to differences in chemical behavior and biological activity.

    2-Methoxy-5-methyl aniline derivatives: Various derivatives with different substituents can exhibit unique properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-ethyl-2-methoxy-5-methylaniline

InChI

InChI=1S/C10H15NO/c1-4-11-9-7-8(2)5-6-10(9)12-3/h5-7,11H,4H2,1-3H3

InChI Key

YFUZGYMEYDWBTN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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